molecular formula C15H21Cl3N2O B8100887 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide,monohydrochloride

Cat. No.: B8100887
M. Wt: 351.7 g/mol
InChI Key: ZYEJHUPWOHWUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichloro-substituted benzamide and a cyclohexyl group with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a cyclohexylamine derivative.

    Methylation: The final step involves the methylation of the amino group on the cyclohexyl ring using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

    Substitution: The dichloro groups on the benzamide ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Hydroxylated Derivatives: Formed through oxidation reactions.

    Amines: Resulting from reduction of the benzamide core.

    Substituted Benzamides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichlorobenzamide: Shares the benzamide core but lacks the cyclohexyl and methylamino groups.

    N-methylcyclohexylamine: Contains the cyclohexyl and methylamino groups but lacks the benzamide core.

Uniqueness

3,4-dichloro-N-((1-(methylamino)cyclohexyl)methyl)benzamide, monohydrochloride is unique due to the combination of its dichloro-substituted benzamide core and the cyclohexyl group with a methylamino substituent

Properties

IUPAC Name

3,4-dichloro-N-[[1-(methylamino)cyclohexyl]methyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O.ClH/c1-18-15(7-3-2-4-8-15)10-19-14(20)11-5-6-12(16)13(17)9-11;/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEJHUPWOHWUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCCC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.